molecular formula C12H12N2O4 B2690209 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 494866-98-7

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B2690209
CAS No.: 494866-98-7
M. Wt: 248.238
InChI Key: ZGFOLAPQPPXIBH-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is an organic compound that features an imidazolidinone ring substituted with a benzyl group and an acetic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that the targets could be microbial proteins or enzymes.

Mode of Action

It’s plausible that it interacts with its targets by binding to active sites, thereby inhibiting their function and leading to antimicrobial effects .

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antimicrobial activity , it may lead to the death of microbial cells by disrupting essential cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the reaction of benzylamine with a dicarboxylic acid. The process includes several steps such as cyclization and oxidation to form the imidazolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or as a building block for biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group in 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid distinguishes it from other similar compounds, potentially offering unique reactivity and applications. This structural feature can influence the compound’s interactions with biological targets and its utility in synthetic chemistry .

Properties

IUPAC Name

2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)13-12(18)14(9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOLAPQPPXIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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